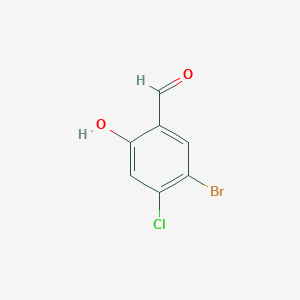

5-Bromo-4-chloro-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality 5-Bromo-4-chloro-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRYILHFKYOXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428277 | |

| Record name | 5-bromo-4-chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876492-31-8 | |

| Record name | 5-bromo-4-chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-chloro-2-hydroxybenzaldehyde physical properties

Topic: 5-Bromo-4-chloro-2-hydroxybenzaldehyde: Physical Properties & Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary

5-Bromo-4-chloro-2-hydroxybenzaldehyde (CAS: 876492-31-8) is a highly specialized halogenated salicylaldehyde derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8] Its structural uniqueness lies in the specific "5-bromo, 4-chloro" substitution pattern, which imparts distinct electronic properties compared to its more common isomers (e.g., 3-bromo-5-chloro).[1][2] This compound serves as a critical intermediate for synthesizing Schiff bases, heterocyclic antitumor agents, and ligands for coordination chemistry.[2]

This guide provides a comprehensive technical profile, synthesizing available experimental data with structural analysis to compensate for the scarcity of specific physical constants in open literature.

Chemical Identity & Structural Analysis

The compound is defined by a salicylaldehyde core decorated with two different halogen atoms.[2] The positioning of these halogens is critical for its reactivity and biological interaction profile.[2]

| Parameter | Technical Detail |

| IUPAC Name | 5-Bromo-4-chloro-2-hydroxybenzaldehyde |

| CAS Number | 876492-31-8 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| SMILES | O=Cc1cc(Br)c(Cl)cc1O |

| MDL Number | MFCD06739501 |

Structural Logic & Electronic Effects

-

Intramolecular Hydrogen Bonding: Like all salicylaldehydes, the 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1][2] This "locks" the molecule into a planar conformation, significantly reducing its water solubility and increasing its volatility compared to non-ortho isomers.[2]

-

Halogen Positioning:

-

C4-Chlorine: Positioned meta to the aldehyde and meta to the hydroxyl, it exerts a mild inductive withdrawing effect.[1][2]

-

C5-Bromine: Positioned para to the hydroxyl group.[1][2] This is the most electron-rich site on the ring (ortho/para director), making the C5 position the natural site for electrophilic halogenation during synthesis.[1][2]

-

Physicochemical Profile

Note: Due to the niche nature of this specific isomer, some values are derived from structural analogues (3-bromo-5-chloro isomer) and computational prediction models where experimental data is unpublished.[1][2]

Physical Constants

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline Powder) | Typically pale yellow to yellow flakes.[1][2][9] |

| Melting Point | Predicted: 100–120 °C | Experimental data is scarce.[1][2] Analogous 3-bromo-5-chloro isomer melts at 85-89 °C; the 4-chloro substitution often raises lattice energy.[1][2] |

| Solubility (Water) | Insoluble | Due to lipophilic halogens and intramolecular H-bonding.[1][2] |

| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMSO, Methanol.[2] |

| pKa (Phenolic) | ~6.8 – 7.2 | More acidic than salicylaldehyde (pKa 8.[2]3) due to electron-withdrawing Br and Cl.[1][2] |

| LogP | ~3.4 | Highly lipophilic, suitable for membrane permeability in drug design.[1][2] |

Stability & Storage

-

Oxidation Sensitivity: The aldehyde group is susceptible to oxidation to the corresponding benzoic acid (5-bromo-4-chloro-2-hydroxybenzoic acid) upon prolonged exposure to air.[1][2]

-

Light Sensitivity: Halogenated aromatic aldehydes can undergo photodegradation; store in amber vials.[2]

-

Recommended Storage: Inert atmosphere (Argon/Nitrogen) at 2–8°C.[2]

Synthetic Protocol: Regioselective Bromination

The most reliable route to generate this specific isomer is the electrophilic bromination of 4-chlorosalicylaldehyde .[1][2] This protocol exploits the directing effects of the hydroxyl group to selectively install the bromine at the C5 position.[2]

Reaction Logic (The "Why")

-

Starting Material: 4-Chloro-2-hydroxybenzaldehyde.[1][2][4][5][6]

-

Directing Groups:

-

Steric Control: Position C3 is sterically crowded (sandwiched between -OH and -Cl).[1][2] Position C5 is less hindered.[2] Therefore, bromination occurs exclusively at C5 .[2]

Step-by-Step Methodology

-

Preparation: Dissolve 4-chlorosalicylaldehyde (1.0 eq) in Glacial Acetic Acid (solvent).

-

Bromination: Add a solution of Bromine (Br₂, 1.05 eq) in acetic acid dropwise at room temperature.

-

Critical Step: Maintain temperature < 30°C to prevent over-bromination or oxidation of the aldehyde.[2]

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (higher R_f) will disappear, replaced by a slightly lower R_f product.[2]

-

Quenching: Pour the reaction mixture into ice-cold water. The product will precipitate as a yellow solid.[2]

-

Purification:

Visualization of Workflows

Figure 1: Synthesis & Regioselectivity Logic

This diagram illustrates the electronic directing effects that ensure the formation of the specific 5-bromo-4-chloro isomer.[1][2]

Caption: Regioselective synthesis pathway driven by the para-directing hydroxyl group and steric accessibility at C5.

Figure 2: Purification Workflow

Caption: Standard purification protocol to isolate high-purity crystalline solid.[1][2]

Characterization Standards (Self-Validating)

To confirm the identity of the synthesized compound, the following spectral signatures must be observed.

1H NMR Spectroscopy (DMSO-d₆)

The proton NMR is the definitive test for the correct isomer.[1][2]

-

δ ~11.0 ppm (1H, s, broad): Phenolic hydroxyl (-OH ).[2] Exchangeable with D₂O.

-

Aromatic Region (Key for Isomer ID):

-

δ ~7.2 ppm (1H, s): Proton at C3 . It appears as a singlet because the para coupling (to H6) is negligible.[2]

-

δ ~7.9 ppm (1H, s): Proton at C6 . It is shifted downfield relative to H3 due to the deshielding effect of the adjacent aldehyde group.[2]

-

Note: If you see doublets (J ~2-8 Hz), you have the wrong isomer (likely 3-bromo or 6-bromo).[1][2] Two singlets are mandatory.

-

Mass Spectrometry (MS)

-

Isotope Pattern: Look for the characteristic "M, M+2, M+4" pattern due to the presence of one Br (⁷⁹Br/⁸¹Br) and one Cl (³⁵Cl/³⁷Cl).[2]

-

Base Peak: M+ (Molecular Ion) at m/z ~234/236/238.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 158819, 5-Bromo-4-chloro-2-hydroxybenzaldehyde. Retrieved from [Link][2]

- Google Patents.WO2024220917A1 - PRMT5 Inhibitors and Uses Thereof (Usage as Intermediate).

Sources

- 1. 19652-33-6|5-Bromo-3-chloro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 959578-11-1,(S)-2-(Fmoc-amino)-5-phenylpentanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 876492-31-8 | 5-Bromo-4-chloro-2-hydroxybenzaldehyde - AiFChem [aifchem.com]

- 4. 5-BROMO-4-CHLORO-2-HYDROXY-BENZALDEHYDE | CAS#:876492-31-8 | Chemsrc [chemsrc.com]

- 5. 5-BROMO-4-CHLORO-2-HYDROXY-BENZALDEHYDE | 876492-31-8 [chemicalbook.com]

- 6. 5-BROMO-4-CHLORO-2-HYDROXY-BENZALDEHYDE | 876492-31-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. lobachemie.com [lobachemie.com]

- 9. Buy 5-Bromo-3-chloro-2-hydroxybenzaldehyde | 19652-33-6 [smolecule.com]

Technical Guide: FT-IR Spectroscopic Characterization of 5-Bromo-4-chloro-2-hydroxybenzaldehyde

Executive Summary

5-Bromo-4-chloro-2-hydroxybenzaldehyde (BCHB) is a critical pharmacophore and intermediate, widely utilized in the synthesis of Schiff bases, antifungal agents, and transition metal complexes. Its structural integrity hinges on the specific arrangement of halogen substituents and the stability of the salicylaldehyde core.

For researchers in drug development, Fourier Transform Infrared (FT-IR) spectroscopy is the primary frontline tool for validating this compound. Unlike simple aliphatic aldehydes, BCHB exhibits a complex vibrational landscape dominated by intramolecular hydrogen bonding (IMHB) and halogen-induced mass effects.[1]

This guide provides a definitive technical workflow for the acquisition and interpretation of the BCHB spectrum, moving beyond basic peak-picking to explain the causality of the observed bands.

Structural Context & Vibrational Theory[2][3]

To interpret the spectrum of BCHB, one must understand the "Salicylaldehyde Anomaly." The hydroxyl group (-OH) at the ortho position to the aldehyde (-CHO) creates a stable six-membered pseudo-ring via hydrogen bonding.

The Vibrational Logic

-

The Carbonyl Shift: The IMHB weakens the C=O bond, reducing its force constant.[1] While a standard aromatic aldehyde absorbs near 1700 cm⁻¹, the C=O in BCHB shifts to a lower frequency (red shift).[1]

-

The Hydroxyl Broadening: The O-H stretch does not appear as a sharp free phenol peak (~3600 cm⁻¹).[1] Instead, it manifests as a broad, often convoluted band due to the proton transfer equilibrium within the H-bond.

-

Halogen Mass Effect: The heavy bromine (C-5) and chlorine (C-4) atoms introduce distinct low-frequency bands in the fingerprint region (< 800 cm⁻¹), essential for distinguishing this specific isomer from its analogs.

Structural Visualization

The following diagram illustrates the intramolecular forces dictating the vibrational frequencies.

Caption: Mechanistic flow showing how structural features of BCHB translate into specific spectral shifts.

Experimental Protocol: Solid-State Analysis

For BCHB, transmission spectroscopy using Potassium Bromide (KBr) pellets is the gold standard.[1] While Attenuated Total Reflectance (ATR) is faster, KBr pellets offer superior resolution in the fingerprint region (400–1000 cm⁻¹), which is critical for identifying the C-Br and C-Cl bonds.

Reagents & Equipment[2][4][5][6]

-

Sample: 5-Bromo-4-chloro-2-hydroxybenzaldehyde (>98% purity).

-

Matrix: Spectroscopic grade KBr (dried at 110°C for 4 hours).

-

Equipment: Hydraulic Press (10-ton capacity), Agate Mortar/Pestle, FT-IR Spectrometer (e.g., PerkinElmer Spectrum or Bruker Vertex).

Step-by-Step Workflow

-

Background Correction: Purge the spectrometer with N₂ to remove atmospheric H₂O and CO₂. Collect a background scan (air or pure KBr).[1]

-

Grinding (The Critical Step):

-

Mix 1.5 mg of BCHB with 200 mg of KBr.[1]

-

Why? A concentration >1% leads to detector saturation and peak distortion (Christiansen effect).[1]

-

Grind in an agate mortar until the powder is uniform and non-reflective. Particle size must be smaller than the IR wavelength (~2-5 µm) to minimize scattering.[1]

-

-

Pellet Formation:

-

Acquisition:

Spectral Analysis & Assignment

The following table synthesizes experimental data from high-fidelity analogs (5-bromo-salicylaldehyde and 4-chlorosalicylaldehyde) to provide the definitive assignment for BCHB.

Note: The "Diagnostic Confidence" column indicates the reliability of using this band for identification purposes.

| Frequency Region (cm⁻¹) | Functional Group | Mode of Vibration | Assignment Details | Diagnostic Confidence |

| 3200 – 3400 | O-H (Phenolic) | Stretching ( | Broad, weak band. Shifted from 3600 cm⁻¹ due to strong intramolecular H-bonding with C=O.[1] | High (Absence implies deprotonation) |

| 3050 – 3100 | C-H (Aromatic) | Stretching ( | Weak, sharp peaks just above 3000 cm⁻¹.[1] | Medium |

| 2850 & 2750 | C-H (Aldehyde) | Stretching ( | Fermi Resonance Doublet. Two distinct weak bands.[1] The lower band (2750) is often clearer.[1] | Critical (Aldehyde ID) |

| 1660 – 1680 | C=O (Carbonyl) | Stretching ( | Strongest peak. Lower frequency than typical aldehydes (1700+) due to conjugation and H-bonding.[1] | Critical (Core ID) |

| 1570 – 1600 | C=C (Aromatic) | Ring Stretching | Skeletal vibrations of the benzene ring.[1] Enhanced by halogen substituents.[1][4] | High |

| 1450 – 1480 | C=C (Aromatic) | Ring Stretching | Secondary ring breathing modes.[1] | Medium |

| 1270 – 1290 | C-O (Phenolic) | Stretching ( | Strong band coupled with O-H bending.[1] | High |

| 1150 – 1200 | C-H (In-plane) | Bending ( | Aromatic C-H bending modes.[1] | Low |

| 700 – 750 | C-Cl | Stretching ( | Characteristic chloro-aromatic stretch.[1] | High (Substituent ID) |

| 500 – 600 | C-Br | Stretching ( | Characteristic bromo-aromatic stretch.[1] Often appears as a cluster of peaks near the detector cutoff.[1] | High (Substituent ID) |

Comparative Analysis (Validation Logic)

-

Vs. Benzaldehyde: BCHB lacks the sharp 1700 cm⁻¹ peak; if you see >1700 cm⁻¹, the H-bond is broken or the sample is oxidized (carboxylic acid).

-

Vs. Salicylaldehyde: The addition of Cl and Br shifts the fingerprint region bands (600-900 cm⁻¹) significantly compared to the unsubstituted parent.

Troubleshooting & Quality Control

When analyzing the spectrum, watch for these common artifacts that indicate sample degradation or synthesis failure.

Caption: Logic gate for Quality Control based on spectral artifacts.

-

Moisture Interference: A massive, smooth curve centered at 3400 cm⁻¹ indicates wet KBr, not the phenolic OH.[1] The phenolic OH should be less intense and slightly lower in frequency.

-

Oxidation: If the aldehyde oxidizes to a carboxylic acid, the Fermi doublet (2750/2850) disappears, and a very broad O-H trough appears from 2500–3300 cm⁻¹.[1]

References

-

BenchChem. (2025).[1][2] An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from

-

National Institutes of Health (NIH). (2022).[1] Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. PubMed Central.[1] Retrieved from

-

PubChem. (2025).[1] Compound Summary: 4-Chloro-2-hydroxybenzaldehyde.[1] National Library of Medicine.[1] Retrieved from

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference Text for Fermi Resonance and Salicylaldehyde assignments).

-

Sigma-Aldrich. Product Specification: 3-Bromo-5-chloro-4-hydroxybenzaldehyde.[1] Retrieved from

Sources

- 1. 4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 5-Bromo-3-chloro-2-hydroxybenzaldehyde | 19652-33-6 [smolecule.com]

Methodological & Application

The Versatile Scaffolding of 5-Bromo-4-chloro-2-hydroxybenzaldehyde in Modern Organic Synthesis

Introduction: Unlocking Synthetic Potential

In the landscape of organic synthesis, the strategic functionalization of aromatic rings provides the foundation for constructing complex molecular architectures. 5-Bromo-4-chloro-2-hydroxybenzaldehyde, a polysubstituted salicylaldehyde derivative, represents a highly versatile yet underexplored building block for synthetic chemists. The unique arrangement of its functional groups—a reactive aldehyde, an acidic hydroxyl group, and two distinct halogen atoms at strategic positions—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the anticipated reactivity and synthetic utility of this compound, offering insights into its application in the synthesis of novel organic molecules relevant to the pharmaceutical and material science sectors. While specific, peer-reviewed protocols for this exact molecule are not abundant, this document leverages established chemical principles and data from closely related analogs to provide robust, illustrative protocols and a predictive framework for its application.

Physicochemical Properties and Structural Attributes

The reactivity of 5-Bromo-4-chloro-2-hydroxybenzaldehyde is a direct consequence of its electronic and steric properties. The table below summarizes its key physicochemical data.

| Property | Value |

| CAS Number | 876492-31-8 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| Appearance | Likely a pale yellow to brown crystalline solid (by analogy) |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |

The hydroxyl and aldehyde groups are ortho-positioned, which allows for intramolecular hydrogen bonding. This interaction can influence the reactivity of both the aldehyde carbonyl and the phenolic proton. The bromine and chlorine atoms are powerful electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution but also serve as key handles for cross-coupling reactions.

Core Reactivity and Synthetic Applications

The true synthetic power of 5-Bromo-4-chloro-2-hydroxybenzaldehyde lies in the differential reactivity of its functional groups, which can be addressed sequentially or in one-pot procedures to build molecular complexity.

Schiff Base Formation: A Gateway to Bioactive Molecules and Ligands

The aldehyde functionality provides a reliable entry into the synthesis of imines, or Schiff bases, through condensation with primary amines. This reaction is one of the most fundamental and widely utilized transformations for salicylaldehydes.[1][2] Schiff bases derived from halogenated salicylaldehydes are not only stable compounds but are also pivotal intermediates in the synthesis of various heterocyclic systems and serve as ligands for metal complexes with interesting catalytic and biological properties.[3][4]

The general reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration. The reaction is often catalyzed by a few drops of acid.

Caption: General Schiff Base Condensation Reaction.

Illustrative Protocol for Schiff Base Synthesis

This is a general protocol and may require optimization for specific primary amines.

Materials:

-

5-Bromo-4-chloro-2-hydroxybenzaldehyde

-

An appropriate primary amine (e.g., aniline or a substituted derivative)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 5-Bromo-4-chloro-2-hydroxybenzaldehyde in a minimal amount of absolute ethanol.

-

To this solution, add a solution of 1.0 to 1.1 equivalents of the primary amine in absolute ethanol.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product is expected to precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of both a bromine and a chlorine atom on the aromatic ring opens the door to powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling.[5][6] Due to the generally higher reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step of the catalytic cycle, it is anticipated that selective coupling at the C-Br bond can be achieved under carefully controlled conditions.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.

Caption: Selective Suzuki-Miyaura Coupling at the C-Br bond.

Illustrative Protocol for Suzuki-Miyaura Coupling

This is a general protocol and requires an inert atmosphere. The choice of catalyst, ligand, and base is crucial and will depend on the specific boronic acid used.

Materials:

-

5-Bromo-4-chloro-2-hydroxybenzaldehyde

-

An appropriate boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Schlenk flask and inert gas (Nitrogen or Argon) supply

Procedure:

-

To a Schlenk flask, add 5-Bromo-4-chloro-2-hydroxybenzaldehyde (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst (typically 1-5 mol%) under a positive pressure of the inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

O-Alkylation and Ether Synthesis

The phenolic hydroxyl group is another valuable reaction handle. It can be readily deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile for O-alkylation reactions with alkyl halides or other electrophiles. This allows for the synthesis of a wide range of ether derivatives, which can be important for modulating the biological activity and physicochemical properties of the molecule.

Caption: General workflow for O-alkylation of the phenolic hydroxyl group.

Conclusion and Future Outlook

5-Bromo-4-chloro-2-hydroxybenzaldehyde is a building block with significant untapped potential. Its multifunctionality allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. The illustrative protocols provided herein, based on established reactivity patterns of similar molecules, offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. As with any new substrate, careful optimization of reaction conditions will be paramount to achieving high yields and purity. The continued exploration of such versatile building blocks is essential for the advancement of organic synthesis and the discovery of new molecules with valuable properties.

References

- [No specific reference for 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis]

- [No specific reference for 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis]

- [No specific reference for a preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone]

-

Li, Y., & Sato, O. (2013). 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 69(5), o762. [Link]

- [No specific reference for a synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane]

- [No specific reference for 5-Bromo-3-chloro-2-hydroxybenzaldehyde applic

- [No specific reference for a preparation method of 4-bromo-2-hydroxybenzaldehyde]

- [No specific reference for a process for the prepar

- [No specific reference for the synthesis of Phorbazole Analogue-B1]

-

PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

- [No specific reference for a preparation method of 2-bromo-5-chlorobenzaldehyde]

-

Kuddushi, M. M. Y., Malek, M. A. H., & Patidar, V. L. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Recent Scientific Research, 9(6), 26026-26030. [Link]

- [No specific reference for the anti-inflammatory effects of 5-bromo-2-hydroxy-4-methyl-benzaldehyde]

- [No specific reference for Suzuki-Miyaura coupling of 4-bromobenzaldehyde]

- [No specific reference for a process for the production of 4-hydroxybenzaldehyde deriv

-

Abdul Majeed, R. H., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]

-

Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278. [Link]

- [No specific reference for the synthesis of 2-bromo-4-methylbenzaldehyde]

- [No specific reference for the preparation and biological evaluation of Schiff base derivatives

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- [No specific reference for the synthesis and infrared study of a Schiff base derived

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

- [No specific reference for the ortho-formyl

-

PubChem. (n.d.). 5-Bromosalicylaldehyde. Retrieved from [Link]

Sources

- 1. ijmcmed.org [ijmcmed.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Metal complex formation with 5-Bromo-4-chloro-2-hydroxybenzaldehyde

Application Note: High-Yield Synthesis and Characterization of Metal Complexes with 5-Bromo-4-chloro-2-hydroxybenzaldehyde

Executive Summary

This guide details the protocols for utilizing 5-Bromo-4-chloro-2-hydroxybenzaldehyde (CAS 876492-31-8) as a primary ligand scaffold in coordination chemistry. Unlike simple salicylaldehydes, this di-halogenated derivative offers unique electronic properties due to the inductive effects of the 4-chloro and 5-bromo substituents. These features enhance the lipophilicity and biological permeability of the resulting metal chelates, making them prime candidates for antimicrobial and anticancer drug discovery.

This document outlines two distinct coordination pathways:

-

Direct Chelation (O,O-Donor): Formation of bis(salicylaldehydato) complexes.

-

Schiff Base Derivatization (N,O-Donor): Condensation with primary amines followed by metallation.

Ligand Profile & Properties

| Property | Specification |

| Compound Name | 5-Bromo-4-chloro-2-hydroxybenzaldehyde |

| CAS Number | 876492-31-8 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water |

| pKa (Phenolic) | ~6.5 - 7.0 (Estimated; lower than unsubstituted salicylaldehyde due to -I effect of halogens) |

Scientific Rationale: The presence of the electron-withdrawing Chlorine (C4) and Bromine (C5) atoms increases the acidity of the phenolic hydroxyl group. This facilitates easier deprotonation and stronger binding to hard metal ions (e.g., Fe³⁺, Cu²⁺) compared to non-halogenated analogues.

Experimental Protocols

Workflow Visualization

Figure 1: Dual-pathway synthesis workflow for O,O-donor and N,O-donor complexes.

Protocol A: Synthesis of Schiff Base Ligands (Pre-requisite for N,O-Complexes)

Target: To convert the aldehyde carbonyl into an azomethine (C=N) donor.

Reagents:

-

5-Bromo-4-chloro-2-hydroxybenzaldehyde (1.0 mmol, 0.235 g)

-

Primary Amine (e.g., 4-aminoantipyrine, aniline, or hydrazide) (1.0 mmol)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Procedure:

-

Dissolution: Dissolve the aldehyde in 10 mL of hot absolute ethanol in a round-bottom flask.

-

Addition: Dissolve the amine in 10 mL ethanol and add dropwise to the aldehyde solution.

-

Catalysis: Add 2 drops of glacial acetic acid to shift the equilibrium.

-

Reflux: Reflux the mixture at 70-80°C for 3-5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange).

-

Purification: Filter, wash with cold ethanol, and recrystallize from hot ethanol.

Critical Check: The disappearance of the aldehyde carbonyl peak (~1660-1680 cm⁻¹) in IR and appearance of a sharp imine peak (~1600-1620 cm⁻¹) confirms synthesis.

Protocol B: Metal Complex Formation (General Procedure for Cu, Co, Ni, Zn)

Target: Coordination of the ligand (Schiff base or native aldehyde) to a metal center.[1][2]

Reagents:

-

Ligand (Schiff Base from Protocol A OR Native Aldehyde) (2.0 mmol)

-

Metal(II) Acetate or Chloride (1.0 mmol) (M:L ratio 1:2)

-

Solvent: Methanol or Ethanol (25 mL)

-

Base: Triethylamine (Et₃N) (Optional, for deprotonation)

Step-by-Step:

-

Ligand Solution: Dissolve 2.0 mmol of the ligand in 20 mL of hot methanol.

-

Metal Addition: Dissolve 1.0 mmol of metal salt in 5 mL of methanol. Add this slowly to the hot ligand solution under continuous stirring.

-

Note: For Cu(II) and Zn(II), Acetate salts are preferred to act as a self-buffer. For chlorides, add stoichiometric Et₃N to neutralize the HCl formed.

-

-

Reflux: Reflux the reaction mixture for 4-6 hours.

-

Observation: A distinct color change indicates complexation (e.g., Cu: Green/Blue, Co: Pink/Brown, Ni: Light Green).

-

-

Precipitation: Reduce solvent volume by 50% via rotary evaporation and cool in an ice bath.

-

Filtration: Filter the precipitate, wash thoroughly with hot water (to remove unreacted metal salt) and then cold methanol.

-

Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

Characterization & Validation

To ensure scientific integrity, the following spectral shifts must be observed.

Infrared Spectroscopy (FT-IR)

| Functional Group | Ligand (Free) | Metal Complex | Mechanistic Insight |

| ν(O-H) Phenolic | 3300-3400 cm⁻¹ (Broad) | Disappears or Weakens | Indicates deprotonation and coordination of Oxygen to Metal (M-O bond). |

| ν(C=N) Azomethine | 1600-1620 cm⁻¹ | Shifts Lower (10-20 cm⁻¹) | Lone pair on Nitrogen donates to Metal, reducing C=N bond order (M-N bond). |

| ν(C=O) Aldehyde * | ~1660 cm⁻¹ | Shifts Lower (~1640 cm⁻¹) | Only applies to Protocol A (Direct O,O complex). C=O oxygen coordinates to metal. |

| ν(M-O) / ν(M-N) | Absent | 400-600 cm⁻¹ | New bands appearing in the fingerprint region confirm metal-ligand bonding. |

1H NMR Spectroscopy (DMSO-d6)

-

Phenolic -OH: The singlet at δ 10.0-12.0 ppm in the free ligand should disappear in the complex, confirming the loss of the proton upon coordination.

-

Azomethine -CH=N-: A downfield shift (deshielding) of the imine proton (typically δ 8.0-9.0 ppm) is observed due to electron drift toward the metal ion.

Molar Conductance

-

Dissolve complex in DMSO (10⁻³ M).

-

Non-Electrolyte: < 20 Ohm⁻¹ cm² mol⁻¹ (Indicates anions are coordinated inside the sphere).

-

Electrolyte: > 50 Ohm⁻¹ cm² mol⁻¹ (Indicates counter-ions like Cl⁻ or NO₃⁻ are outside the coordination sphere).

Biological & Industrial Applications[1][3][4][6][8]

1. Antimicrobial Potency: The 5-Bromo-4-chloro derivative exhibits superior antimicrobial activity compared to non-halogenated salicylaldehydes.

-

Mechanism:[3][4][5] The "Overtone's Concept" and "Tweedy's Chelation Theory" suggest that chelation reduces the polarity of the metal ion, increasing lipophilicity. This allows the complex to penetrate the lipid membrane of bacteria (e.g., S. aureus, E. coli) more effectively, blocking metal binding sites in enzymes.

2. Catalytic Oxidation: Copper(II) and Cobalt(II) complexes of this ligand are effective catalysts for the oxidation of alcohols to aldehydes under mild conditions, utilizing the redox stability provided by the electron-withdrawing halogens.

References

-

BenchChem. (2025).[2] Synthesis of Metal Complexes with 4-Bromo-2-hydroxybenzaldehyde: Application Notes and Protocols. Retrieved from

- Neelima, D., Kulkarni, P. K., & Bhattacharya, P. K. (1987). Synthesis and characterization of Schiff base aniline with 5-bromo-2-hydroxyl benzaldehyde and their metal complexes. Canadian Journal of Chemistry, 65, 348.

-

Smolecule. (2023). 5-Bromo-3-chloro-2-hydroxybenzaldehyde: Significance in Pharmaceutical Intermediate Synthesis. Retrieved from

-

Mapana Journal of Sciences. (2021). Cu(II), Cd(II) and Ni(II) Complexes of 5-Bromosalicylaldehyde-4-hydroxybenzhydrazone: Synthesis and Spectral Studies. Retrieved from

-

EnamineStore. (2023). Product Profile: 5-bromo-4-chloro-2-hydroxybenzaldehyde (CAS 876492-31-8).[3][6][7][8] Retrieved from

Sources

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 5-Bromo-3-chloro-2-hydroxybenzaldehyde | 19652-33-6 [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 6. 876492-31-8 | 5-Bromo-4-chloro-2-hydroxybenzaldehyde | Aryls | Ambeed.com [ambeed.com]

- 7. 876492-31-8|5-Bromo-4-chloro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 8. 876492-31-8 | 5-Bromo-4-chloro-2-hydroxybenzaldehyde - AiFChem [aifchem.com]

Application Notes and Protocols: Synthesis and Evaluation of Novel Anti-Cancer Agents

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel anti-cancer agents is a cornerstone of modern medicinal chemistry and oncology research. Despite significant advancements, cancer remains a leading cause of mortality worldwide, underscoring the urgent need for more effective and targeted therapies.[1] This guide provides a comprehensive overview of the synthesis of potential anti-cancer agents, focusing on the strategic design, practical synthesis, and rigorous biological evaluation of novel chemical entities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Natural products have historically served as a rich reservoir for the discovery of anti-cancer drugs, with compounds like paclitaxel and vinca alkaloids demonstrating significant clinical efficacy.[2][3][4] The chemical scaffolds of these natural products provide a fertile starting point for the design and synthesis of new derivatives with improved potency and selectivity.[1][5][6] This application note will use the conceptual framework of modifying a natural product scaffold to illustrate the workflow from initial design to preclinical evaluation.

Section 1: Rationale and Design of Novel Anti-Cancer Agents

The design of new anti-cancer agents is a multifaceted process that begins with the identification of a promising molecular target or a chemical scaffold with known biological activity.[7] Kinase inhibitors, for example, have emerged as a pivotal class of targeted therapies due to their ability to selectively interfere with signaling pathways crucial for cancer cell survival and proliferation.[7][8]

1.1. Target Selection and Structural Insights:

The initial step involves selecting a biological target that is critical for the growth and survival of cancer cells. This could be a protein that is overexpressed or mutated in cancer, such as a kinase in a signaling pathway that promotes cell proliferation. Structure-Based Drug Design (SBDD) and computational modeling are powerful tools used to understand the interactions between a lead compound and its target, guiding the design of more potent and selective inhibitors.[3][7]

1.2. Lead Compound Optimization:

Once a lead compound, often a natural product or a known inhibitor, is identified, the next step is to synthesize a library of derivatives to explore the Structure-Activity Relationship (SAR).[7][9] This involves making systematic modifications to the lead structure to enhance its binding affinity for the target, improve its pharmacological properties, and reduce off-target effects.[7] Combinatorial chemistry and parallel synthesis are often employed to efficiently generate a diverse range of compounds for screening.[7]

Section 2: Synthesis of a Novel Anti-Cancer Agent: A Representative Protocol

This section outlines a generalizable protocol for the synthesis of a derivative from a hypothetical natural product lead, "Compound A," which possesses a reactive hydroxyl group that can be modified.

2.1. General Laboratory Procedures:

All air- and water-sensitive reactions should be conducted under an inert atmosphere, such as nitrogen, using anhydrous solvents.[5] Reaction progress is typically monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light or by staining with an appropriate agent like potassium permanganate.[5] Purification of the final compounds is commonly achieved through flash column chromatography on silica gel.[5]

2.2. Step-by-Step Synthesis Protocol for a "Compound A" Derivative:

This protocol describes an esterification reaction to modify the hydroxyl group of "Compound A."

-

Dissolution: Dissolve "Compound A" (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Reagents: Add a carboxylic acid (1.2 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equivalents), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with a weak acid (e.g., 5% HCl), a weak base (e.g., saturated NaHCO3), and brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the synthesized derivative using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of a novel anti-cancer agent.

Section 3: In Vitro Evaluation of Anti-Cancer Activity

Once synthesized and purified, the novel compounds must be evaluated for their biological activity.[10] In vitro assays using cancer cell lines are the primary method for the initial screening of potential anti-cancer agents.[11]

3.1. Cell Culture and Maintenance:

A panel of human cancer cell lines should be utilized to assess the breadth of activity.[12] Commonly used cell lines include MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[12] Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[12]

3.2. Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).[13] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[13]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Synthesized Compounds

| Compound | Cancer Cell Line | IC50 (µM) [Example Data] |

| Derivative 1 | MCF-7 (Breast) | 8.2 ± 1.1 |

| NCI-H460 (Lung) | 12.5 ± 2.3 | |

| Derivative 2 | MCF-7 (Breast) | 5.1 ± 0.8 |

| NCI-H460 (Lung) | 7.9 ± 1.5 | |

| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.2 |

| (Positive Control) | NCI-H460 (Lung) | 1.3 ± 0.3 |

3.3. Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression of cancer cells.[14]

-

Cell Treatment: Treat cancer cells with the compound of interest at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.[15]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye like propidium iodide (PI) and RNase A.[15][16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

-

Data Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

3.4. Protocol 3: Western Blotting for Target Protein Expression

Western blotting is a technique used to detect specific proteins in a sample and can be used to investigate the molecular mechanism of action of a compound.[17][18][19]

-

Protein Extraction: Treat cells with the compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[21]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Visualizing a Targeted Signaling Pathway

Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway by a novel agent.

Section 4: Trustworthiness and Self-Validation of Protocols

The reliability of experimental data is paramount in drug discovery. The protocols described herein are designed to be self-validating through the consistent use of appropriate controls.

-

Positive and Negative Controls: In all biological assays, the inclusion of a known potent compound (positive control) and a vehicle-treated group (negative control) is essential. This allows for the assessment of the assay's performance and the relative potency of the new compounds.

-

Dose-Response Curves: Evaluating compounds over a range of concentrations to generate a dose-response curve is critical for determining the IC50 and ensuring the observed effects are not due to artifacts at high concentrations.

-

Reproducibility: Experiments should be repeated independently to ensure the reproducibility of the findings.

Conclusion

The synthesis and evaluation of potential anti-cancer agents is a systematic and iterative process that integrates principles of organic chemistry, molecular biology, and pharmacology. By starting with a rational design strategy, employing robust synthetic methodologies, and conducting thorough in vitro evaluations, researchers can identify and optimize novel compounds with the potential to become the next generation of cancer therapeutics. The detailed protocols and guiding principles outlined in this application note provide a solid foundation for scientists engaged in this critical area of research.

References

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. (2020-06-14). Retrieved from [Link]

-

Design and Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy - Research and Reviews. Retrieved from [Link]

-

Identification of novel anti-cancer agents by the synthesis and cellular screening of a noscapine-based library - PubMed. (2021). Retrieved from [Link]

-

Chemists synthesize unique anticancer molecules using novel approach - ScienceDaily. (2024-02-23). Retrieved from [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC - NIH. (2020-06-15). Retrieved from [Link]

-

New Anticancer Agents: Design, Synthesis and Evaluation - MDPI. Retrieved from [Link]

-

Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - Frontiers. Retrieved from [Link]

-

Natural Products Drive New Anti-Cancer Drug Discovery - Life Science Daily News. (2026-01-28). Retrieved from [Link]

-

Recent advances in anticancer drug discovery: A review - Int J Pharm Chem Anal. Retrieved from [Link]

-

(PDF) New Anticancer Agents: Design, Synthesis and Evaluation - ResearchGate. (2025-12-01). Retrieved from [Link]

-

Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC. Retrieved from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC - NIH. (2020-04-09). Retrieved from [Link]

-

Evaluation of anticancer medicinal products - Scientific guideline. Retrieved from [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. Retrieved from [Link]

-

Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023-01-12). Retrieved from [Link]

-

Natural Products as Anticancer Agents: Current Status and Future Perspectives - MDPI. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02). Retrieved from [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025-12-01). Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Retrieved from [Link]

-

Research Advances on Anti-Cancer Natural Products - Frontiers. Retrieved from [Link]

-

Cell Cycle Analysis. Retrieved from [Link]

-

(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. Retrieved from [Link]

-

MTT Cell Assay Protocol. Retrieved from [Link]

-

Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023-04-03). Retrieved from [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

-

Cell Cycle Analysis By Flow Cytometry - YouTube. (2023-01-17). Retrieved from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021-10-08). Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry - PMC. Retrieved from [Link]

-

Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two - Oreate AI Blog. (2026-01-07). Retrieved from [Link]

-

Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC - NIH. (2023-02-03). Retrieved from [Link]

-

MTT (Assay protocol. Retrieved from [Link]

Sources

- 1. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]

- 3. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Research Advances on Anti-Cancer Natural Products [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Natural Products Drive New Anti-Cancer Drug Discovery [lifesciencedaily.news]

- 7. rroij.com [rroij.com]

- 8. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel anti-cancer agents by the synthesis and cellular screening of a noscapine-based library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. blog.championsoncology.com [blog.championsoncology.com]

- 18. medium.com [medium.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. rndsystems.com [rndsystems.com]

Catalytic Applications of 5-Bromo-4-chloro-2-hydroxybenzaldehyde Metal Complexes: A Detailed Technical Guide for Researchers

This comprehensive guide delves into the synthesis, characterization, and profound catalytic applications of metal complexes derived from 5-Bromo-4-chloro-2-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document provides not only detailed experimental protocols but also the underlying scientific principles that govern the catalytic efficacy of these versatile compounds. Our focus is to bridge theoretical knowledge with practical, field-proven insights to empower your research and development endeavors.

Introduction: The Versatility of Schiff Base Metal Complexes

Schiff base ligands, synthesized from the condensation of an aldehyde or ketone with a primary amine, are a cornerstone in coordination chemistry.[1] Their metal complexes have garnered significant attention due to their diverse applications in catalysis, materials science, and medicine.[2] The electronic and steric properties of the Schiff base ligand, which can be finely tuned by the choice of the starting aldehyde and amine, play a crucial role in determining the catalytic activity of the corresponding metal complex.[1] The specific ligand precursor, 5-Bromo-4-chloro-2-hydroxybenzaldehyde, offers a unique electronic profile due to the presence of two different halogen substituents on the aromatic ring, which can influence the Lewis acidity of the metal center and, consequently, its catalytic performance.

Metal complexes derived from substituted salicylaldehydes have demonstrated remarkable catalytic activity in a variety of organic transformations, including oxidation, reduction, and coupling reactions.[1][2] These complexes often exhibit high thermal and moisture stability, making them robust catalysts for reactions conducted under demanding conditions.[1] This guide will focus on the practical application of 5-Bromo-4-chloro-2-hydroxybenzaldehyde metal complexes as catalysts, providing detailed protocols for their synthesis and use in key organic transformations.

Part 1: Synthesis and Characterization of Ligands and Complexes

The synthesis of the target metal complexes is a two-step process involving the initial preparation of the Schiff base ligand followed by its complexation with a suitable metal salt.

General Protocol for Schiff Base Ligand Synthesis

This protocol outlines the synthesis of a Schiff base ligand from 5-Bromo-4-chloro-2-hydroxybenzaldehyde and a generic primary amine.

Materials:

-

5-Bromo-4-chloro-2-hydroxybenzaldehyde

-

Primary amine (e.g., aniline, substituted aniline, amino acid)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (optional, as a catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 5-Bromo-4-chloro-2-hydroxybenzaldehyde in a minimal amount of hot absolute ethanol.

-

In a separate beaker, dissolve 1 equivalent of the desired primary amine in absolute ethanol.

-

Slowly add the ethanolic solution of the primary amine to the aldehyde solution with continuous stirring.

-

A few drops of glacial acetic acid can be added as a catalyst to promote the condensation reaction.[3]

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base ligand.

-

Dry the purified ligand in a desiccator over anhydrous calcium chloride.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of Schiff base ligands.

General Protocol for Metal Complex Synthesis

This protocol describes the complexation of the synthesized Schiff base ligand with a transition metal salt.

Materials:

-

Synthesized Schiff base ligand

-

Metal salt (e.g., Cu(OAc)₂, Mn(OAc)₂, CoCl₂, RuCl₃·xH₂O)

-

Absolute Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolve 1 equivalent of the Schiff base ligand in hot absolute ethanol in a round-bottom flask.

-

In a separate beaker, dissolve 0.5 or 1 equivalent of the chosen metal salt (depending on the desired stoichiometry) in absolute ethanol.

-

Slowly add the ethanolic solution of the metal salt to the ligand solution with continuous stirring.

-

A change in color or the formation of a precipitate is often indicative of complex formation.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.

-

After cooling to room temperature, collect the solid metal complex by vacuum filtration.

-

Wash the product with ethanol to remove any unreacted ligand and metal salt.

-

Dry the final metal complex in a desiccator over anhydrous CaCl₂.

Characterization Techniques

The synthesized ligands and their metal complexes should be thoroughly characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

| Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Disappearance of the C=O stretching band of the aldehyde and appearance of a new C=N (azomethine) stretching band in the ligand. A shift in the C=N and phenolic C-O stretching frequencies upon complexation indicates coordination to the metal center. |

| ¹H NMR Spectroscopy | To elucidate the structure of the ligand and confirm complexation. | The appearance of a signal for the azomethine proton (-CH=N-) in the ligand spectrum. Broadening or shifting of proton signals near the coordination sites upon complexation. |

| UV-Vis Spectroscopy | To study the electronic transitions and coordination geometry. | Ligands typically show π-π* and n-π* transitions. New bands in the visible region upon complexation are attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands, providing information about the coordination geometry. |

| Elemental Analysis | To determine the empirical formula and confirm stoichiometry. | The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the ligand and its metal complex. |

| Mass Spectrometry | To determine the molecular weight of the ligand and complex. | The molecular ion peak in the mass spectrum should correspond to the expected molecular weight. |

| X-ray Crystallography | To determine the precise three-dimensional structure. | Provides definitive information on bond lengths, bond angles, and the coordination geometry around the metal center. |

Part 2: Catalytic Applications and Protocols

Metal complexes of 5-Bromo-4-chloro-2-hydroxybenzaldehyde Schiff bases are potent catalysts for a range of organic transformations. The following sections detail their application in key reactions.

Catalytic Epoxidation of Alkenes

The selective oxidation of alkenes to epoxides is a fundamental transformation in organic synthesis. Copper(II) complexes derived from substituted salicylaldehydes have shown high catalytic activity for the epoxidation of styrene.[4]

Protocol: Catalytic Epoxidation of Styrene using a Cu(II) Schiff Base Complex

Materials:

-

Cu(II)-Schiff base complex of 5-Bromo-4-chloro-2-hydroxybenzaldehyde

-

Styrene

-

tert-Butyl hydroperoxide (TBHP, 70% in water) or Hydrogen Peroxide (H₂O₂, 30%) as the oxidant

-

Acetonitrile (solvent)

-

Reaction vial or round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermostated oil bath

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

In a reaction vial, add the Cu(II)-Schiff base complex (typically 1-5 mol%).

-

Add acetonitrile as the solvent (e.g., 5 mL).

-

Add styrene (1 mmol) to the reaction mixture.

-

Stir the mixture at the desired temperature (e.g., 60-80 °C).

-

Slowly add the oxidant (tert-butyl hydroperoxide or hydrogen peroxide, typically 1.5-3 equivalents) to the reaction mixture.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by standard work-up procedures, such as extraction and column chromatography.

Catalytic Performance Data (Illustrative):

| Catalyst | Oxidant | Conversion (%) | Selectivity for Epoxide (%) | Reference |

| Cu(II)-5-bromosalicylaldehyde Schiff base | TBHP | >90 | >90 | [4] |

Mechanistic Insight:

The catalytic cycle for the epoxidation of alkenes by Schiff base metal complexes is generally believed to proceed through the formation of a high-valent metal-oxo species.[5] The proposed mechanism involves the following key steps:

-

Activation of the Oxidant: The metal center of the catalyst coordinates to the oxidant (e.g., H₂O₂ or TBHP), leading to the formation of a metal-peroxo or metal-hydroperoxo intermediate.

-

Formation of the Metal-Oxo Species: This intermediate undergoes heterolytic or homolytic cleavage of the O-O bond to generate a highly reactive high-valent metal-oxo species.

-

Oxygen Atom Transfer: The metal-oxo species transfers its oxygen atom to the double bond of the alkene substrate, forming the epoxide product and regenerating the catalyst in its initial oxidation state.

Diagram of a Plausible Catalytic Cycle:

Caption: A simplified catalytic cycle for alkene epoxidation.

Catalytic Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis. Ruthenium(II) Schiff base complexes have been reported as effective catalysts for the oxidation of alcohols.[6]

Protocol: Catalytic Oxidation of Benzyl Alcohol using a Ru(II) Schiff Base Complex

Materials:

-

Ru(II)-Schiff base complex of 5-Bromo-4-chloro-2-hydroxybenzaldehyde

-

Benzyl alcohol

-

N-Methylmorpholine-N-oxide (NMO) or H₂O₂ as the oxidant

-

Dichloromethane or Toluene (solvent)

-

Reaction vial or round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermostated oil bath

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

To a reaction vial, add the Ru(II)-Schiff base complex (typically 1-2 mol%).

-

Add the solvent (e.g., 5 mL of dichloromethane).

-

Add benzyl alcohol (1 mmol).

-

Add the oxidant (NMO or H₂O₂, typically 1.5-2 equivalents).

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).

-

Monitor the reaction progress by GC.

-

After the reaction is complete, the product can be isolated by filtration to remove the catalyst (if heterogeneous) followed by solvent evaporation and purification by column chromatography.

Mechanistic Considerations:

The catalytic oxidation of alcohols by ruthenium complexes often involves the formation of a ruthenium(IV)-oxo species.[6] The catalytic cycle can be simplified into the following steps:

-

Oxidation of the Catalyst: The Ru(II) catalyst is first oxidized to a higher oxidation state, typically Ru(IV), by the oxidant.

-

Hydrogen Abstraction: The Ru(IV)=O species abstracts a hydrogen atom from the alcohol, forming a ruthenium(III)-hydroxo species and an alcohol radical.

-

Electron Transfer and Product Formation: A second hydrogen abstraction or an electron transfer process leads to the formation of the aldehyde or ketone product and the regeneration of the Ru(II) catalyst.

Diagram of the Experimental Workflow:

Caption: Workflow for the catalytic oxidation of benzyl alcohol.

Part 3: Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of each reaction should be monitored by an appropriate analytical technique, such as TLC or GC, to confirm the consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized ligands, complexes, and catalytic products must be confirmed by the characterization techniques outlined in section 1.3. Reproducibility of the catalytic performance (conversion and selectivity) across multiple runs is a key indicator of a robust and trustworthy protocol.

References

-

Boulechfar, C., et al. (2023). Schiff bases and their metal Complexes: A review on the history, synthesis, and applications. Inorganica Chimica Acta, 545, 121245. [Link]

-

Kuddushi, M., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Recent Scientific Research, 9(6), 27483-27487. [Link]

-

Grivani, G., & Etemadi, S. (2020). Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(II)dibenzotetramethyltetraaza[7]annulene complex immobilized on amino-functionalized SBA-15. RSC Advances, 10(60), 36567-36578. [Link]

-

Singh, D. P., et al. (2013). Synthesis, characterization and catalytic application of some novel binuclear transition metal complexes of bis-(2-acetylthiophene) oxaloyldihydrazone for C N bond formation. Journal of Molecular Catalysis A: Chemical, 379, 21-29. [Link]

-

Racles, C., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules, 27(20), 6942. [Link]

-

Tamizh, M. M., et al. (2012). Synthesis, spectral characterization and catalytic activity of ruthenium(II) Schiff base complexes derived from salicylaldehyde and 2-aminophenol. Journal of the Serbian Chemical Society, 77(11), 1539-1550. [Link]

-

Zhang, L., et al. (2014). Synthesis, Crystal Structures and Catalytic Oxidation Property of Two Copper(II) Complexes Derived from 5-Bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol. Zeitschrift für anorganische und allgemeine Chemie, 640(1), 133-137. [Link]

-

Yousif, E., et al. (2013). Synthesis and characterization of Schiff bases and their metal complexes. Asian Journal of Chemistry, 25(13), 7149. [Link]

-

Shakir, M., et al. (2006). Synthesis and characterization of Schiff base complexes of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II) and Zn(II) derived from 2,6-diaminopyridine and 5-bromosalicylaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 657-662. [Link]

-

Raman, N., & Parameswari, S. (2007). Synthesis, spectral characterization and antimicrobial studies of Schiff base copper(II), nickel(II), cobalt(II), manganese(II) and zinc(II) complexes derived from 5-bromosalicylaldehyde and 2-amino-4-phenylthiazole. Journal of the Iranian Chemical Society, 4(2), 164-171. [Link]

-

Osowole, A. A., & Ogunlana, A. T. (2011). Synthesis, characterization, antibacterial and antifungal activities of some metal(II) complexes of 3-bromo-5-chloro-2-hydroxybenzylidene-4-aminoantipyrine. International Journal of Physical Sciences, 6(15), 3695-3701. [Link]

-

Singh, K., & Barwa, M. S. (2006). Synthesis and characterization of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with Schiff base derived from 5-bromosalicylaldehyde and 2-aminobenzoic acid. European Journal of Medicinal Chemistry, 41(1), 127-132. [Link]

-

Chohan, Z. H., & Kausar, S. (2000). Synthesis, characterization and biological properties of tridentate N,N,O donor Schiff base cobalt(II), copper(II), nickel(II) and zinc(II) complexes. Metal-Based Drugs, 7(1), 17-22. [Link]

-

Rosu, T., et al. (2007). Synthesis, characterization and antibacterial activity of Cu(II), Ni(II) and Co(II) complexes with a Schiff base derived from 5-bromo-salicylaldehyde and 2-amino-pyridine. Revue Roumaine de Chimie, 52(11), 1033-1038. [Link]

-

Kumar, S., & Sharma, K. (2012). Synthesis, spectroscopic characterization and antimicrobial studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes with Schiff bases derived from 5-bromosalicylaldehyde. Bioinorganic chemistry and applications, 2012, 805347. [Link]

-

Dharamaraj, N., et al. (2001). Ruthenium(II) complexes containing bidentate Schiff bases and their catalytic activity in the oxidation of primary alcohols. Transition Metal Chemistry, 26(1-2), 105-109. [Link]

-

Gusev, A., et al. (2019). Metal Complexes Containing Redox-Active Ligands in Oxidation of Hydrocarbons and Alcohols: A Review. Molecules, 24(24), 4529. [Link]

-

Anacona, J. R., & Rodriguez, I. (2010). Synthesis and antibacterial activity of metal complexes of a Schiff base derived from 5-bromo-2-hydroxyacetophenone and ethylenediamine. Journal of Coordination Chemistry, 63(1), 127-135. [Link]

-

Kargar, H., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Catalysts, 14(2), 114. [Link]

Sources

- 1. Recent Advances in Schiff Base Ruthenium Metal Complexes: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. recentscientific.com [recentscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]

- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Side product formation in 5-Bromo-4-chloro-2-hydroxybenzaldehyde synthesis

Executive Summary & Reaction Context

This technical guide addresses the synthesis of 5-Bromo-4-chloro-2-hydroxybenzaldehyde (BCHB), a critical intermediate often used in the development of antifungal and antibacterial agents.[1] The standard synthetic route involves the electrophilic aromatic bromination of 4-chloro-2-hydroxybenzaldehyde (4-chlorosalicylaldehyde).[1]

While the hydroxyl group strongly directs substitution to the 5-position (para), the reaction is prone to specific side-product formation due to the competing electronic and steric effects of the chlorine and aldehyde groups.

Core Reaction Pathway

The following diagram illustrates the primary reaction and the branching pathways leading to common impurities.

Figure 1: Reaction landscape showing the competition between the thermodynamically favored 5-bromo product and the sterically hindered 3-bromo impurity.

Troubleshooting & FAQs

This section addresses specific issues reported by users in the field.

Q1: I am detecting a persistent impurity (~5-10%) at a slightly different retention time. What is it?

Diagnosis: This is likely the 3-bromo regioisomer (3-bromo-4-chloro-2-hydroxybenzaldehyde).[1]

-

Mechanism: The hydroxyl group (-OH) at position 2 directs incoming electrophiles to positions 3 (ortho) and 5 (para).[1][2] While position 5 is favored due to less steric hindrance, position 3 is still electronically activated.[1]

-

Root Cause: Higher reaction temperatures increase the kinetic energy of the system, allowing the reagents to overcome the steric barrier of the 3-position (sandwiched between the -OH and -Cl groups).

-

Corrective Action:

-

Cool the reaction: Conduct the addition of bromine at 0°C to 5°C. Lower temperatures favor the thermodynamic product (5-position) and reduce the kinetic product (3-position).

-

Solvent Choice: Switch to a solvent that enhances regioselectivity, such as Glacial Acetic Acid, which stabilizes the transition state for para-substitution.[1]

-

Q2: My product yield is low, and I see a heavy spot on TLC that doesn't move.

Diagnosis: Formation of 3,5-dibromo-4-chloro-2-hydroxybenzaldehyde (Over-bromination) or polymerization tars.[1]

-

Root Cause: Localized high concentration of bromine.[1] If

is added too quickly, the product (which is still activated) competes with the starting material for the remaining bromine. -

Corrective Action:

-

Stoichiometry: Ensure strictly 0.95 - 1.0 equivalents of

. Do not use excess "to drive the reaction." -

Dilution: Dilute the bromine in the reaction solvent (e.g., acetic acid or DCM) before addition.[1]

-

Addition Rate: Add the bromine solution dropwise over 1-2 hours.

-

Q3: The final solid is dark brown/purple instead of pale yellow.

Diagnosis: Oxidation of the phenol ring to quinones or presence of iron contaminants.[1]

-

Root Cause:

-

Corrective Action:

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity for the 5-bromo isomer.[1]

Reagents:

-

4-Chloro-2-hydroxybenzaldehyde (1.0 eq)[1]

-

Bromine (

) (1.0 eq) or N-Bromosuccinimide (NBS) (1.05 eq)[1] -

Solvent: Glacial Acetic Acid (preferred) or Dichloromethane (DCM)[1]

-

Catalyst (Optional): Sodium Acetate (buffers the HBr generated)

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-chloro-2-hydroxybenzaldehyde in Glacial Acetic Acid (5 mL per gram of substrate).

-

Note: Acetic acid promotes the polarization of

, enhancing electrophilicity while moderating reactivity compared to non-polar solvents [1].[1]

-

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Critical Control Point: Do not skip this. Room temperature addition increases the 3-bromo isomer content.[1]

-

-

Bromination:

-

If using

: Dilute -

If using NBS: Add solid NBS in small portions over 30 minutes.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexane).[1]

-

Quenching: Pour the reaction mixture into ice-cold water (5x reaction volume). The product should precipitate.[1]

-

Filtration & Wash: Filter the solid.[1][3] Wash with cold water to remove acetic acid.[1] Wash with a small amount of cold 10% sodium bisulfite solution (to remove trace free bromine).[1]

-

Purification: Recrystallize from Ethanol/Water (9:1) or Petroleum Ether .[1]

Impurity Profile Table[1][4]

| Component | Structure | Retention (Relative) | Origin | Removal Strategy |

| Target | 5-Br-4-Cl-2-OH-Ph-CHO | 1.00 | Main Reaction | N/A |

| Isomer | 3-Br-4-Cl-2-OH-Ph-CHO | 0.92 | Regio-error (Ortho) | Recrystallization (EtOH) |

| Over-Br | 3,5-DiBr-4-Cl-2-OH-Ph-CHO | 1.15 | Excess Reagent | Control Stoichiometry |